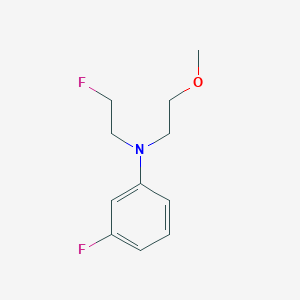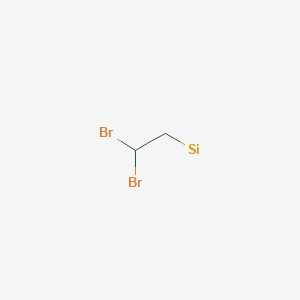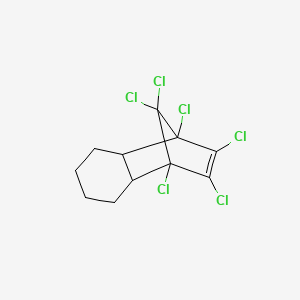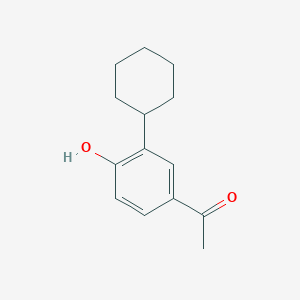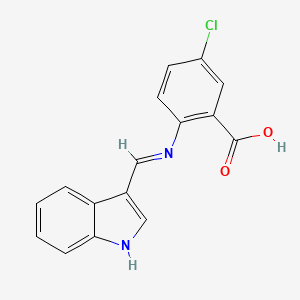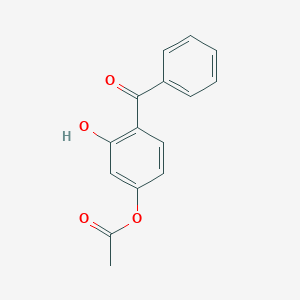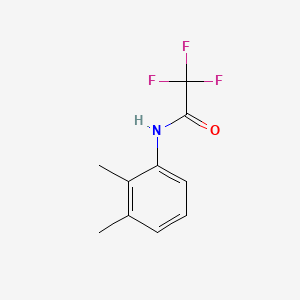
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 2,3-Dimethylacetanilide and 2,3-Dimethylphenylacetamide . This compound is characterized by the presence of a trifluoromethyl group attached to the acetamide moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,3-dimethylaniline with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Scientific Research Applications
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- include:
2,3-Dimethylacetanilide: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3-Dimethylphenylacetamide: Similar structure but without the trifluoromethyl group.
N-(2,3-Dimethylphenyl)-2-(5-phenyl-1H-imidazol-2-yl)sulfanylacetamide: Contains additional functional groups that impart different biological activities.
The uniqueness of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- lies in its trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.
Properties
CAS No. |
14719-31-4 |
|---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
DDTLKRKSMLMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
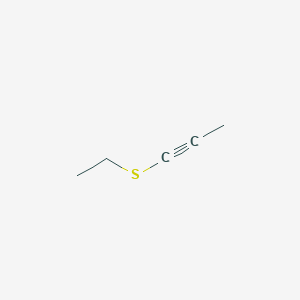
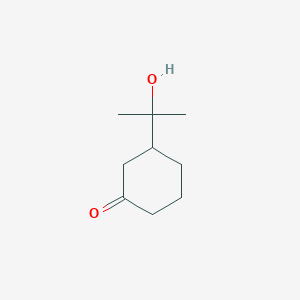
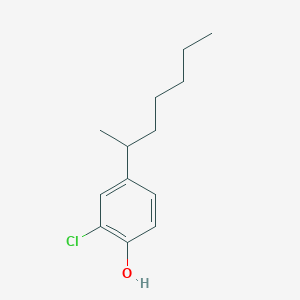
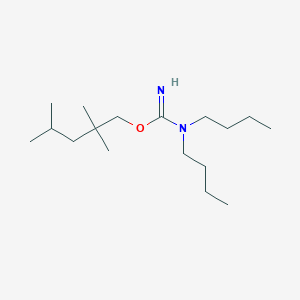
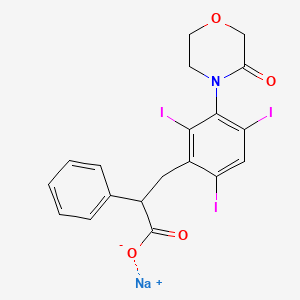
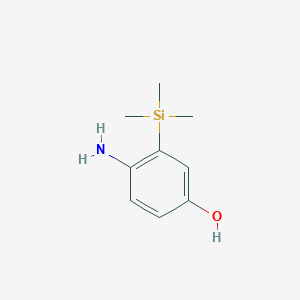
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
